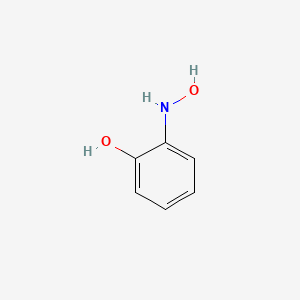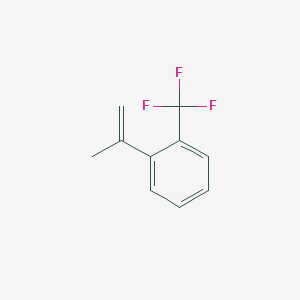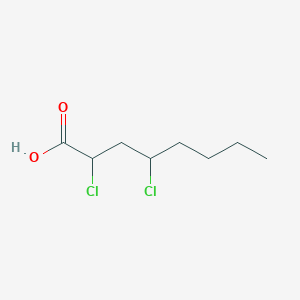
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is an organic compound with the molecular formula C19H16O3 It is characterized by the presence of a formyl group, two phenyl groups, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of benzaldehyde derivatives with methyl acetoacetate, followed by subsequent dehydration and esterification steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and purification methods is crucial to achieving high efficiency in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Methyl 4-carboxy-5,5-diphenylpenta-2,4-dienoate.
Reduction: Methyl 4-hydroxymethyl-5,5-diphenylpenta-2,4-dienoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: Similar in structure but lacks the formyl group and has a simpler conjugated system.
Benzaldehyde derivatives: Share the formyl group but differ in the presence of the conjugated diene system.
Diphenylacetylene: Contains two phenyl groups but lacks the formyl group and the ester functionality.
Uniqueness
Methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate is unique due to its combination of a formyl group, two phenyl groups, and a conjugated diene system. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Propriétés
| 90156-08-4 | |
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
methyl 4-formyl-5,5-diphenylpenta-2,4-dienoate |
InChI |
InChI=1S/C19H16O3/c1-22-18(21)13-12-17(14-20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14H,1H3 |
Clé InChI |
VTTGJGBMBOCTTH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)


![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
